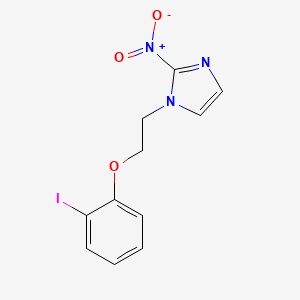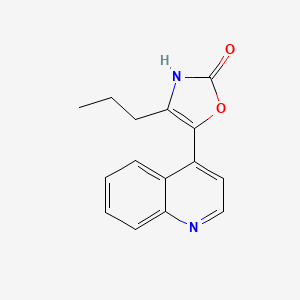
N-(1,3-thiazol-2-yl)pyridin-2-amine
Descripción general
Descripción
N-(1,3-thiazol-2-yl)pyridin-2-amine is a compound that has been found to be a potent inhibitor of KDR kinase . It was developed through the modification of an azo-dye lead using rapid analog libraries . This compound is selective, potent, and of low molecular weight .
Synthesis Analysis
The synthesis of N-(1,3-thiazol-2-yl)pyridin-2-amine involves the use of rapid analog libraries . The process involves modifying an azo-dye lead to create a new class of KDR kinase inhibitors .Molecular Structure Analysis
The molecular structure of N-(1,3-thiazol-2-yl)pyridin-2-amine is characterized by a low molecular weight . Molecular modeling has suggested an interesting conformational preference and binding mode for these compounds in the active site of the enzyme .Chemical Reactions Analysis
N-(1,3-thiazol-2-yl)pyridin-2-amine is a potent inhibitor of KDR kinase . The compound has been found to exhibit excellent in vivo potency .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(1,3-thiazol-2-yl)pyridin-2-amine include a low molecular weight . The compound is potent and selective .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives, including N-(1,3-thiazol-2-yl)pyridin-2-amine, have been found to exhibit significant antimicrobial activity . This makes them potential candidates for the development of new antimicrobial agents, especially in the face of increasing antibiotic resistance .
Antifungal Activity
Thiazole compounds have also been reported to possess antifungal properties . This suggests their potential use in the treatment of fungal infections .
Anti-inflammatory Activity
Thiazole derivatives have been found to exhibit anti-inflammatory activity . This suggests that they could be used in the development of new anti-inflammatory drugs .
Anticancer Activity
Thiazole compounds have shown promise in the field of oncology. They have been found to exhibit anticancer activity, making them potential candidates for the development of new cancer treatments .
Antioxidant Activity
Some thiazole derivatives have been found to exhibit antioxidant activity . This suggests that they could be used in the development of new antioxidant drugs .
Antiviral Activity
Thiazole compounds have been found to exhibit antiviral properties . This suggests their potential use in the development of new antiviral drugs .
Mecanismo De Acción
Target of Action
N-(1,3-thiazol-2-yl)pyridin-2-amine, also known as N-2-Thiazolyl-2-pyridinamine, is a potent inhibitor of KDR kinase . KDR kinase, also known as VEGFR2, is a key player in the angiogenic pathway, which is crucial for the growth and development of new blood vessels .
Mode of Action
This compound interacts with KDR kinase, inhibiting its activity . The exact binding mode of these compounds in the active site of the enzyme has been postulated through molecular modeling . This interaction results in the inhibition of the kinase, thereby affecting the angiogenic pathway.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the angiogenic pathway, specifically the “vascular endothelial growth factor/flk-1 (KDR)-receptor” pathway . By inhibiting KDR kinase, this compound can disrupt this pathway, potentially affecting processes such as cell proliferation, migration, and survival.
Result of Action
The inhibition of KDR kinase by N-(1,3-thiazol-2-yl)pyridin-2-amine can lead to the disruption of the angiogenic pathway . This could potentially result in decreased angiogenesis, affecting processes such as wound healing, cancer progression, and other conditions where angiogenesis plays a key role.
Propiedades
IUPAC Name |
N-pyridin-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c1-2-4-9-7(3-1)11-8-10-5-6-12-8/h1-6H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVUGWTVTJMFLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359290 | |
| Record name | N-(1,3-thiazol-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54670-80-3 | |
| Record name | N-(1,3-thiazol-2-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1,3-thiazol-2-yl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the N-(1,3-thiazol-2-yl)pyridin-2-amine scaffold interact with KDR kinase and what are the downstream effects of this interaction?
A1: While the exact binding mode is not detailed in the provided abstracts, N-(1,3-thiazol-2-yl)pyridin-2-amines act as KDR kinase inhibitors [, ]. KDR, also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), plays a crucial role in angiogenesis, the formation of new blood vessels. By inhibiting KDR kinase activity, these compounds disrupt the signaling cascade initiated by VEGF binding, ultimately leading to the suppression of angiogenesis []. This mechanism makes them promising candidates for developing anti-cancer therapies, as tumor growth and metastasis rely heavily on angiogenesis.
Q2: What are the key structural features impacting the potency and selectivity of N-(1,3-thiazol-2-yl)pyridin-2-amines as KDR kinase inhibitors?
A2: Research indicates that modifications to the amine substituent within the N-(1,3-thiazol-2-yl)pyridin-2-amine scaffold significantly influence both the potency and selectivity for KDR kinase []. Specifically, incorporating unique amine substituents has proven crucial in achieving a favorable kinase selectivity profile while simultaneously mitigating unwanted binding to the hERG ion channel []. This off-target binding to hERG is associated with cardiotoxicity and is a significant concern in drug development. Optimizing the amine substituent allows researchers to fine-tune the compound's pharmacological properties.
Q3: What were the main challenges in developing N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives as KDR kinase inhibitors, and how were they addressed?
A3: Developing N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives as effective KDR kinase inhibitors presented several challenges:
- hERG binding: These compounds exhibited an undesired affinity for the hERG ion channel, leading to potentially dangerous QT interval prolongation []. This challenge was addressed by introducing specific amine substituents that minimized hERG binding while retaining potent KDR kinase inhibition [].
- Pharmacokinetic properties: Achieving desirable pharmacokinetic properties, such as good oral bioavailability and a suitable half-life, was crucial for in vivo efficacy. Through structural modifications and extensive testing, researchers successfully developed compounds with excellent pharmacokinetic profiles [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


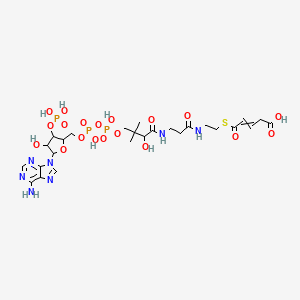
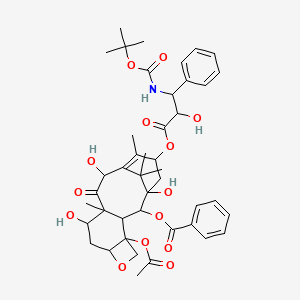
![4-[6-Amino-3-(4-methoxyphenyl)-1-pyridazin-1-iumyl]butanoic acid](/img/structure/B1219060.png)


![1,2,3,5-Tetrahydroimidazo[2,1-b]quinazoline](/img/structure/B1219069.png)
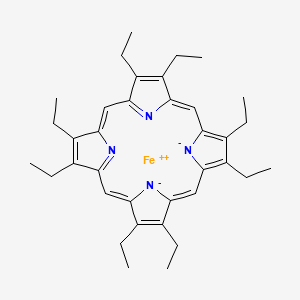
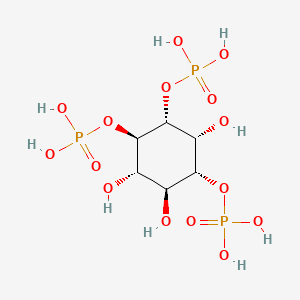
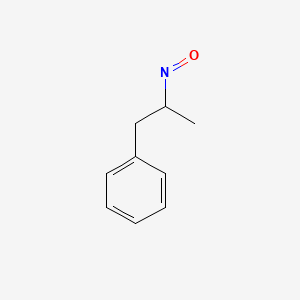
![4-[4-(2-Chlorophenyl)phenyl]-2-methyl-4-oxobut-2-enoic acid](/img/structure/B1219075.png)

